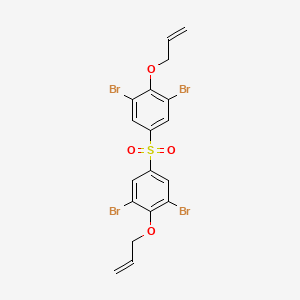
1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene is a complex organic compound characterized by multiple bromine atoms and prop-2-enoxy groups
Preparation Methods
The synthesis of 1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene typically involves multi-step organic reactions. The process begins with the bromination of benzene derivatives, followed by sulfonylation and the introduction of prop-2-enoxy groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s brominated structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene involves its interaction with molecular targets through its bromine atoms and sulfonyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar compounds to 1,3-Dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene include:
1,3-Dibromo-5,5-dimethylhydantoin: Known for its use as a disinfectant and in organic synthesis.
1,3-Dibromo-5-fluorobenzene: Used as a building block in the synthesis of more complex molecules.
2,3-Dibromopropene: Utilized in various organic reactions and as an intermediate in chemical synthesis
Properties
CAS No. |
42757-54-0 |
|---|---|
Molecular Formula |
C18H14Br4O4S |
Molecular Weight |
646.0 g/mol |
IUPAC Name |
1,3-dibromo-5-(3,5-dibromo-4-prop-2-enoxyphenyl)sulfonyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C18H14Br4O4S/c1-3-5-25-17-13(19)7-11(8-14(17)20)27(23,24)12-9-15(21)18(16(22)10-12)26-6-4-2/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
YORQPOLKPQNTOO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCC=C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















